molecular formula C8H10N6O2 B8739862 3-(6-Oxo-3,6-dihydro-9H-purin-9-yl)propanehydrazide CAS No. 95789-94-9

3-(6-Oxo-3,6-dihydro-9H-purin-9-yl)propanehydrazide

Cat. No. B8739862
CAS RN: 95789-94-9
M. Wt: 222.20 g/mol
InChI Key: KAHYNXFZBYDMRJ-UHFFFAOYSA-N
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Patent
US05091432

Procedure details

1.181 g (5.00 mmol) of 3-(1,6-dihydro-6-oxo-9H-purin-9-yl)propionic acid, ethyl ester (AIT-0027) was placed into a 25 ml flask equipped with a magnetic stirring bar. About 5 ml absolute ethanol was added and then 2.50 g (50.00 mmol) of hydrazine hydrate was added and the solution was stirred at room temperature in a closed flask. A large amount of precipitate formed after about 30 minutes and the solution was allowed to stand overnight. The solution was filtered by vacuum and the white solid was washed with ethanol and then with ether. Upon drying, 0.890 g of 3-(1,6-dihydro-6-oxo-9H-purin-9-yl)propanoic acid hydrazide (AIT-0056) as a white solid was obtained. Yield: 80%.
Quantity
1.181 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:10][CH:9]=[N:8][C:7]2[N:6]([CH2:11][CH2:12][C:13]([O:15]CC)=O)[CH:5]=[N:4][C:3]1=2.O.[NH2:19][NH2:20]>C(O)C>[O:1]=[C:2]1[NH:10][CH:9]=[N:8][C:7]2[N:6]([CH2:11][CH2:12][C:13]([NH:19][NH2:20])=[O:15])[CH:5]=[N:4][C:3]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
1.181 g
Type
reactant
Smiles
O=C1C=2N=CN(C2N=CN1)CCC(=O)OCC
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature in a closed flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
A large amount of precipitate formed after about 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solution was filtered by vacuum
WASH
Type
WASH
Details
the white solid was washed with ethanol
CUSTOM
Type
CUSTOM
Details
Upon drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1C=2N=CN(C2N=CN1)CCC(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.